(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a trimethylphenyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylbenzaldehyde and a suitable amine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a building block for peptides.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-phenylpropan-1-ol: Lacks the trimethyl groups on the phenyl ring.
(3R)-3-amino-3-(4-methylphenyl)propan-1-ol: Contains a single methyl group on the phenyl ring.
(3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol: Contains two methyl groups on the phenyl ring.
Uniqueness
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity, steric properties, and potential biological activity.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-8-6-9(2)12(10(3)7-8)11(13)4-5-14/h6-7,11,14H,4-5,13H2,1-3H3/t11-/m1/s1 |
InChI Key |
CFYWHUCUXXBENR-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](CCO)N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CCO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.